
3-Formyl-9H-carbazol-2-YL acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-9H-carbazol-2-YL acetate: is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. Carbazole and its derivatives are known for their excellent photochemical and thermal stability, as well as their good hole-transport ability . These properties make them suitable for various applications in optoelectronics, photovoltaics, and other advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-9H-carbazol-2-YL acetate typically involves the formylation of 9H-carbazole followed by acetylation. The formylation can be achieved using Vilsmeier-Haack reaction, where 9H-carbazole reacts with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride. The resulting 3-formyl-9H-carbazole is then acetylated using acetic anhydride in the presence of a catalyst like pyridine .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Formyl-9H-carbazol-2-YL acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: 3-Carboxy-9H-carbazol-2-YL acetate.
Reduction: 3-Hydroxymethyl-9H-carbazol-2-YL acetate.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Formyl-9H-carbazol-2-YL acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Formyl-9H-carbazol-2-YL acetate involves its interaction with molecular targets through its functional groups. The formyl group can participate in hydrogen bonding and nucleophilic addition reactions, while the acetate group can undergo hydrolysis or substitution. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
9H-Carbazole: The parent compound with similar structural features but lacks the formyl and acetate groups.
3-Formyl-9H-carbazole: Similar to 3-Formyl-9H-carbazol-2-YL acetate but without the acetate group.
9H-Carbazol-2-YL acetate: Similar to this compound but without the formyl group.
Uniqueness: this compound is unique due to the presence of both formyl and acetate groups, which enhance its reactivity and potential for functionalization. This makes it a versatile intermediate for synthesizing a wide range of derivatives with tailored properties for specific applications .
Propriétés
Numéro CAS |
90706-04-0 |
|---|---|
Formule moléculaire |
C15H11NO3 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
(3-formyl-9H-carbazol-2-yl) acetate |
InChI |
InChI=1S/C15H11NO3/c1-9(18)19-15-7-14-12(6-10(15)8-17)11-4-2-3-5-13(11)16-14/h2-8,16H,1H3 |
Clé InChI |
LUDUCKZUJRTYSX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC2=C(C=C1C=O)C3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


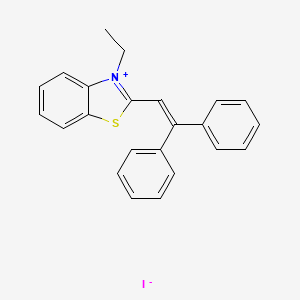
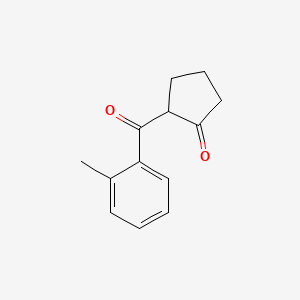


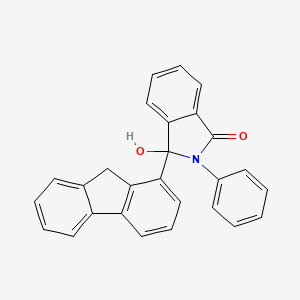
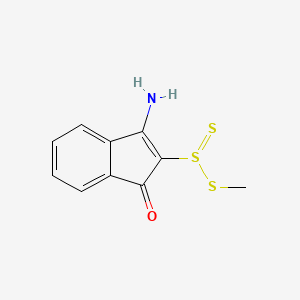




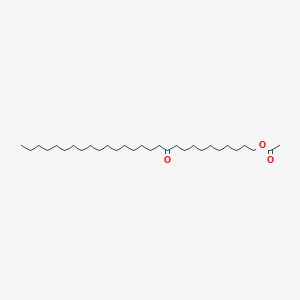
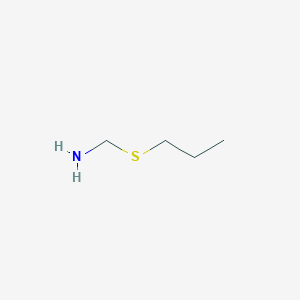
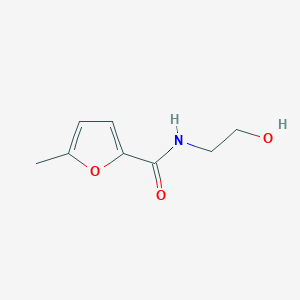
![3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]](/img/structure/B14358327.png)
